2-Amino-3,4-dichlorobenzoic acid chemical properties
2-Amino-3,4-dichlorobenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-3,4-dichlorobenzoic Acid
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of 2-Amino-3,4-dichlorobenzoic acid. As a substituted anthranilic acid derivative, this compound presents a unique combination of functional groups—an amino group, a carboxylic acid, and a dichlorinated aromatic ring—making it a molecule of significant interest for researchers in medicinal chemistry and materials science. This document consolidates key physicochemical data, outlines detailed experimental protocols, and offers insights into its utility as a molecular building block, particularly for drug development professionals.
Physicochemical and Structural Properties
2-Amino-3,4-dichlorobenzoic acid is a solid, crystalline compound. The spatial arrangement of its functional groups dictates its reactivity, solubility, and potential for intermolecular interactions. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group significantly influences the electron density of the aromatic ring and the basicity of the amino group.
Quantitative data for this molecule and its isomers have been compiled from various chemical data repositories. While specific experimental values for the 2-amino-3,4-dichloro isomer are sparse, the properties can be reliably inferred from closely related analogs.
Table 1: Core Physicochemical Properties of Dichlorinated Aminobenzoic Acids
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.02 g/mol | [1][2] |
| Appearance | Off-white to white powder/solid | [3] |
| Melting Point | Isomer-dependent, e.g., 226-229 °C (3,5-dichloro) | [4] |
| Boiling Point | ~344 °C (Predicted for isomers) | [4] |
| Water Solubility | Low to slightly soluble | [3][4] |
| pKa | ~4.20 (Predicted for isomers) | [4] |
| LogP (Octanol/Water) | ~2.6 - 3.84 (Predicted for isomers) | [2][4] |
Synthesis and Chemical Reactivity
The synthesis of 2-Amino-3,4-dichlorobenzoic acid can be approached through several established organic chemistry routes. A common strategy involves the selective chlorination of an appropriate aminobenzoic acid precursor or the reduction of a corresponding nitro-substituted benzoic acid.
Proposed Synthetic Pathway
A logical synthetic route begins with the nitration of 3,4-dichlorobenzoic acid, followed by the reduction of the nitro group to an amine. This pathway offers good control over the regiochemistry.
Protocol 1: Two-Step Synthesis from 3,4-Dichlorobenzoic Acid
-
Nitration:
-
Carefully dissolve 3,4-dichlorobenzoic acid in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
Allow the reaction to stir for several hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the 2-nitro-3,4-dichlorobenzoic acid product.
-
Filter, wash with cold water until the filtrate is neutral, and dry the solid product.
-
-
Reduction:
-
Suspend the synthesized 2-nitro-3,4-dichlorobenzoic acid in ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst.[5]
-
If using SnCl₂/HCl, heat the mixture under reflux for several hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the 2-Amino-3,4-dichlorobenzoic acid.
-
Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent like ethanol/water.
-
Caption: Proposed two-step synthesis of 2-Amino-3,4-dichlorobenzoic acid.
Core Reactivity
The reactivity is governed by its three key functional groups:
-
Amino Group (-NH₂): Acts as a nucleophile and a base. It can undergo acylation, alkylation, and diazotization reactions, making it a versatile handle for further derivatization.[6]
-
Carboxylic Acid Group (-COOH): This acidic group can be converted into esters, amides, or acid chlorides. It is a key site for conjugation to other molecules, such as peptides or drug scaffolds.[6]
-
Dichlorinated Aromatic Ring: The chlorine atoms are deactivating and ortho-, para-directing for further electrophilic substitution, though such reactions are generally difficult. The C-Cl bonds can potentially participate in nucleophilic aromatic substitution or cross-coupling reactions under specific catalytic conditions.[6]
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 2-Amino-3,4-dichlorobenzoic acid.
Caption: Integrated workflow for the analytical characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. For 2-Amino-3,4-dichlorobenzoic acid, the following features are expected.
-
¹H NMR:
-
Aromatic Protons: Two signals in the aromatic region (approx. 6.5-8.0 ppm), appearing as doublets due to coupling with each other.
-
Amino Protons (-NH₂): A broad singlet, whose chemical shift is solvent-dependent.
-
Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield shift (>10 ppm), also solvent-dependent.
-
-
¹³C NMR:
-
Seven distinct signals are expected: six for the aromatic carbons (with C-Cl, C-N, and C-COOH carbons having characteristic shifts) and one for the carbonyl carbon (~165-175 ppm).[7]
-
Protocol 2: NMR Sample Preparation and Analysis [7]
-
Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
Cap the tube and ensure the sample is fully dissolved.
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data to determine chemical shifts, integration, and coupling constants.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
Table 2: Expected Characteristic IR Absorption Bands [7][8]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3500 |
| Carboxylic Acid (O-H) | Stretching (broad) | 2500 - 3300 |
| Carbonyl (C=O) | Stretching | 1660 - 1710 |
| Aromatic Ring (C=C) | Stretching | 1550 - 1600 |
| Carbon-Chlorine (C-Cl) | Stretching | 700 - 850 |
Protocol 3: FT-IR Analysis (KBr Pellet Method) [7]
-
Thoroughly grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine, homogenous powder to a pellet-pressing die.
-
Apply 8-10 tons of pressure using a hydraulic press to form a thin, transparent pellet.
-
Place the pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Subtract a background spectrum of a pure KBr pellet to obtain the final sample spectrum.
Applications in Drug Development and Research
Aminobenzoic acids are established building blocks in pharmaceutical science.[9] The specific substitution pattern of 2-Amino-3,4-dichlorobenzoic acid makes it a valuable scaffold for creating novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The compound provides multiple points for chemical modification, allowing it to serve as a central framework for building more complex molecules. The amino and carboxyl groups are ideal for forming amide bonds, a cornerstone of peptide and drug chemistry.[10]
-
Induction of Secondary Structures: As a rigid aromatic amino acid, its incorporation into a peptide chain can act as a turn-inducer, forcing the molecule into specific bioactive conformations, which is crucial for designing peptidomimetics.[10]
-
Enhancement of Metabolic Stability: The incorporation of non-natural amino acids can increase a peptide-based drug's resistance to enzymatic degradation, thereby improving its in vivo half-life.[10]
-
Precursor for Heterocycles: The ortho-amino carboxylic acid structure is a classic precursor for the synthesis of various fused heterocyclic systems, many of which form the core of important drug classes.
Caption: Role as a versatile scaffold in medicinal chemistry applications.
Safety and Handling
As with any laboratory chemical, 2-Amino-3,4-dichlorobenzoic acid and its isomers must be handled with appropriate care. Information from Safety Data Sheets (SDS) for closely related compounds indicates the following.[11]
-
Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[3]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
References
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Angene Chemical. (2024, November 10). Safety Data Sheet. [Link]
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PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. National Center for Biotechnology Information. [Link]
- Bayer AG. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. U.S.
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PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. [Link]
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PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. National Center for Biotechnology Information. [Link]
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Nakazato, A., et al. (2006). Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (MGS0039): A Potent and Orally Active Group II mGluR Antagonist With Antidepressant-Like Potential. Bioorganic & Medicinal Chemistry, 14(12), 4193-207. [Link]
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Kaya Kinaytürk, N., & Oturak, H. (2018). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A, 134(1), 276-281. [Link]
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Suru Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid. [Link]
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Aslam, M. S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5708. [Link]
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